molecular formula C9H7BrO4 B3325209 4-Bromo-2-(methoxycarbonyl)benzoic acid CAS No. 208457-45-8

4-Bromo-2-(methoxycarbonyl)benzoic acid

Cat. No. B3325209
CAS RN: 208457-45-8
M. Wt: 259.05 g/mol
InChI Key: CGZFKHATVZXBFS-UHFFFAOYSA-N
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Description

“4-Bromo-2-(methoxycarbonyl)benzoic acid” is a chemical compound that is used as an intermediate for the synthesis of various pharmaceuticals . It is also used in the manufacturing of therapeutic SGLT2 inhibitors .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The raw starting material used is dimethyl terephthalate . The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H7BrO4 . The molecular weight of the compound is 259.06 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . It is stored in a sealed container in a dry, room temperature environment .

Scientific Research Applications

Industrial Process Applications

4-Bromo-2-(methoxycarbonyl)benzoic acid is utilized in the industrial-scale production of pharmaceuticals. A notable example is its role as a key intermediate in the synthesis of SGLT2 inhibitors, which are used in diabetes therapy. The compound is effectively prepared through a multi-step process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating its versatility and importance in pharmaceutical manufacturing (Zhang et al., 2022).

Molecular and Vibrational Analysis

This chemical has been the subject of detailed molecular and vibrational analysis. Studies have used advanced theoretical methods like Density Functional Theory (DFT) to determine its structure, vibrational properties, and chemical reactivity descriptors. This analysis is crucial for understanding the reactivity of the compound and its interactions with other molecules. Parameters such as ionization energy, hardness, electrophilicity, and Fukui functions have been calculated to predict its reactivity, while solvent effects on these parameters have also been investigated (Yadav et al., 2022).

Crystal Structure Comparison

The crystal structures of derivatives of this compound, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, have been compared and analyzed. This comparison helps in understanding the molecular interactions and structural conformations of these compounds, which are vital for their application in various fields, including materials science and drug design (Suchetan et al., 2016).

Influence on Halogen Bonding

Research has also focused on how methoxy-substituents in compounds like 4-bromo-3,5-di(methoxy)benzoic acid influence the strength of type II halogen bonds. Such studies are significant in understanding the fundamental aspects of molecular interactions which are crucial in the design and synthesis of new materials and pharmaceuticals (Raffo et al., 2016).

Synthesis and Biological Activity

The compound has also been used as a starting material for synthesizing various biologically active compounds. For instance, its derivatives have been synthesized and evaluated for antibacterial and antifungal activities. This shows the compound's potential as a precursor in the development of new pharmaceutical agents (Mehta, 2013).

Luminescent Properties in Coordination Compounds

Studies have explored the use of derivatives of this compound in the synthesis of lanthanide coordination compounds. These compounds have been examined for their luminescent properties, which are influenced by the presence of electron-donating or withdrawing groups. Such research is pivotal for developing new materials with potential applications in optoelectronics and photonics (Sivakumar et al., 2010).

Mechanism of Action

“4-Bromo-2-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . SGLT2 inhibitors work by inhibiting the reabsorption of glucose in the kidneys, which reduces blood glucose levels .

Safety and Hazards

“4-Bromo-2-(methoxycarbonyl)benzoic acid” is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest the compound .

Future Directions

As “4-Bromo-2-(methoxycarbonyl)benzoic acid” is a key intermediate in the synthesis of SGLT2 inhibitors, its future directions are likely tied to the development and advancement of these inhibitors. SGLT2 inhibitors are a new class of diabetes treatment drugs and have broad application prospects . Therefore, the demand for “this compound” may increase as research and development in this area continue.

properties

IUPAC Name

4-bromo-2-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZFKHATVZXBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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